2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate
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Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs base-promoted intramolecular C–S bond coupling cyclization in dioxane without any additional catalysts . This method is economical and convenient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antifungal effects. Molecular docking studies have shown that it binds to the active sites of target enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Mefenacet: Another benzothiazole derivative used as a herbicide.
Benazolin: Known for its herbicidal properties.
Benzthiazuron: Used in agriculture as a herbicide.
Fenthiaprop-ethyl: Another herbicide with a benzothiazole structure.
Uniqueness
What sets 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroethyl group, in particular, allows for a variety of substitution reactions, making it a versatile compound for synthetic applications.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
199172-77-5 |
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Molecular Formula |
C12H13ClN2O3S |
Molecular Weight |
300.76 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C12H13ClN2O3S/c13-5-6-14-12(17)18-8-7-15-11(16)9-3-1-2-4-10(9)19-15/h1-4H,5-8H2,(H,14,17) |
InChI Key |
LYISFXPVCNJUTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCOC(=O)NCCCl |
Origin of Product |
United States |
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